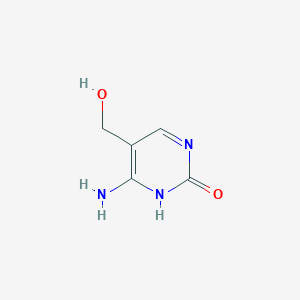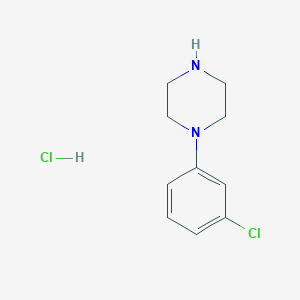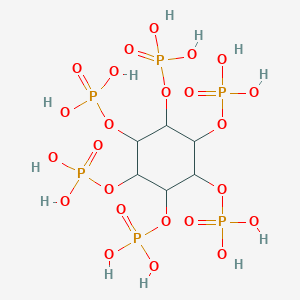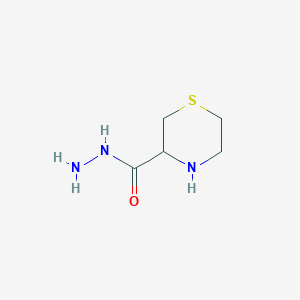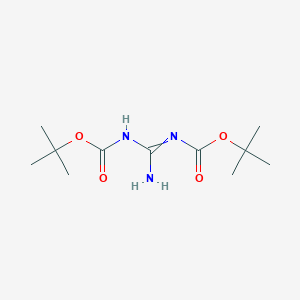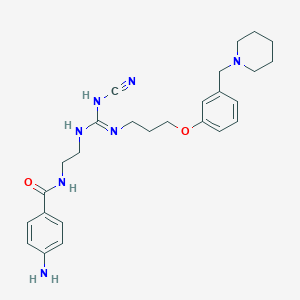
Aminopotentidine
Overview
Description
Aminopotentidine is a benzamide compound obtained by the formal condensation of the carboxy group of 4-aminobenzoic acid with the primary amino group of 1-(2-aminoethyl)-2-cyano-3-{3-[3-(piperidin-1-ylmethyl)phenoxy]propyl}guanidine . It is known for its role as a histamine H2 receptor antagonist, which means it selectively binds to but does not activate histamine H2 receptors, thereby blocking the actions of endogenous histamine .
Mechanism of Action
Target of Action
Aminopotentidine is a H2 antagonist . It primarily targets the histamine H2 receptors . These receptors play a crucial role in gastric acid secretion and serve as a key target in the treatment of conditions like peptic ulcer disease and gastroesophageal reflux disease.
Mode of Action
This compound interacts with its targets, the histamine H2 receptors, by binding to them . This binding prevents histamine, a neurotransmitter, from activating the H2 receptors . As a result, the secretion of gastric acid is reduced .
Biochemical Pathways
It is known that the compound’s action on the histamine h2 receptors influences thegastric acid secretion pathway . By blocking these receptors, this compound disrupts the normal biochemical pathway that leads to the production and release of gastric acid.
Pharmacokinetics
Like other h2 antagonists, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary molecular effect of this compound’s action is the reduction of gastric acid secretion . This occurs at the cellular level when this compound binds to the histamine H2 receptors, preventing their activation by histamine . The overall result is a decrease in the volume of gastric acid produced, which can help alleviate symptoms and conditions associated with excessive gastric acid secretion.
Biochemical Analysis
Biochemical Properties
Aminopotentidine functions primarily as a histamine H2 receptor antagonist. It binds to the H2 receptors on the surface of gastric parietal cells, inhibiting the action of histamine and thereby reducing gastric acid secretion . The compound interacts with various enzymes and proteins, including the histamine H2 receptor, which is a G protein-coupled receptor. The binding of this compound to this receptor prevents the activation of adenylate cyclase, leading to a decrease in cyclic AMP levels and subsequent reduction in acid secretion .
Cellular Effects
This compound exerts significant effects on various cell types, particularly those involved in gastric acid secretion. By inhibiting the histamine H2 receptor, this compound reduces the activity of parietal cells in the stomach, leading to decreased acid production . This inhibition also affects cell signaling pathways, including the cyclic AMP pathway, which plays a crucial role in regulating gastric acid secretion. Additionally, this compound may influence gene expression related to acid production and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the histamine H2 receptor on gastric parietal cells. This binding inhibits the receptor’s ability to activate adenylate cyclase, resulting in decreased cyclic AMP production . The reduction in cyclic AMP levels leads to decreased activation of protein kinase A, which in turn reduces the phosphorylation of proteins involved in acid secretion. This cascade of events ultimately results in reduced gastric acid production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with a shelf life of several weeks when stored at appropriate temperatures . Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, including alterations in receptor sensitivity and gene expression .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At low doses, this compound effectively inhibits gastric acid secretion without significant adverse effects . At higher doses, the compound can cause toxic effects, including gastrointestinal disturbances and potential liver toxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse reactions.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes various biotransformation processes . The compound is subject to oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted in the urine. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, affecting its bioavailability and efficacy . The metabolic pathways of this compound also influence its interaction with other drugs and potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound is absorbed in the gastrointestinal tract and distributed to target tissues via the bloodstream. Transporters and binding proteins facilitate the movement of this compound across cell membranes and its accumulation in specific tissues. The distribution of this compound is influenced by factors such as tissue perfusion, binding affinity, and the presence of transport proteins .
Subcellular Localization
This compound is localized primarily in the cytoplasm of target cells, where it exerts its inhibitory effects on the histamine H2 receptor . The compound may also be found in other subcellular compartments, depending on its interactions with cellular proteins and transporters. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminopotentidine is synthesized through a multi-step process involving the condensation of 4-aminobenzoic acid with 1-(2-aminoethyl)-2-cyano-3-{3-[3-(piperidin-1-ylmethyl)phenoxy]propyl}guanidine . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This includes the use of industrial reactors, precise control of reaction parameters, and purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Aminopotentidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted this compound compounds .
Scientific Research Applications
Aminopotentidine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Cimetidine: Another histamine H2 receptor antagonist with a similar mechanism of action but different chemical structure.
Ranitidine: Also a histamine H2 receptor antagonist, known for its use in treating conditions like peptic ulcers.
Famotidine: Similar in function to aminopotentidine but with a distinct chemical structure.
Uniqueness
This compound is unique due to its specific chemical structure, which provides it with distinct binding properties and pharmacokinetic characteristics compared to other histamine H2 receptor antagonists .
Properties
IUPAC Name |
4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O2/c27-20-32-26(31-14-13-29-25(34)22-8-10-23(28)11-9-22)30-12-5-17-35-24-7-4-6-21(18-24)19-33-15-2-1-3-16-33/h4,6-11,18H,1-3,5,12-17,19,28H2,(H,29,34)(H2,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICDSYWWNDGAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276539 | |
| Record name | Aminopotentidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140873-26-3 | |
| Record name | Aminopotentidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


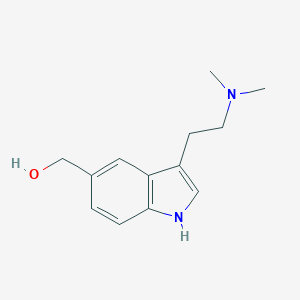
![Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B124650.png)
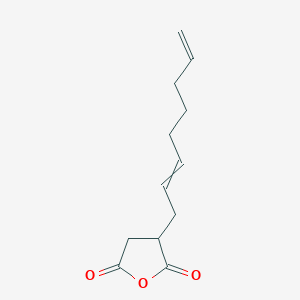
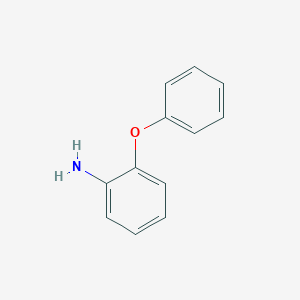
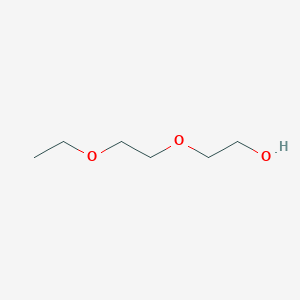

![Bis[(pinacolato)boryl]methane](/img/structure/B124671.png)

